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Introduction
(R)-Selisistat, the R-enantiomer of the potent and selective Sirtuin 1 (SIRT1) inhibitor Selisistat

(EX-527), serves as an essential tool in high-throughput screening (HTS) campaigns aimed at

discovering novel SIRT1 modulators. While the (S)-enantiomer is the active inhibitor, (R)-
Selisistat displays significantly less activity, making it an ideal negative control to ensure assay

specificity and identify off-target effects.[1][2] SIRT1 is a class III histone deacetylase (HDAC)

that plays a crucial role in a variety of cellular processes, including stress resistance,

metabolism, apoptosis, and inflammation, by deacetylating histone and non-histone proteins.[3]

[4][5] Its involvement in diseases such as cancer, neurodegenerative disorders, and metabolic

diseases has made it a compelling target for drug discovery.[2][4][6]

These application notes provide detailed protocols for the utilization of (R)-Selisistat in a

fluorescence-based HTS assay for the identification of SIRT1 inhibitors.
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SIRT1 is an NAD+-dependent deacetylase that removes acetyl groups from lysine residues on

various protein substrates.[2][4][5] This enzymatic activity is central to its role in regulating

cellular signaling pathways. One of the key substrates of SIRT1 is the tumor suppressor protein

p53.[3] By deacetylating p53, SIRT1 can suppress its transcriptional activity, thereby inhibiting

apoptosis.[3][7] Inhibition of SIRT1 leads to hyperacetylation of p53, promoting p53-mediated

cell cycle arrest and apoptosis.[7]

Beyond p53, SIRT1 influences other critical signaling pathways. It can deacetylate the p65

subunit of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[3] Additionally,

SIRT1 regulates metabolic pathways by deacetylating key factors such as PGC-1α and

FOXO1, influencing gluconeogenesis, fatty acid oxidation, and insulin sensitivity.[8]
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Caption: SIRT1 deacetylates key proteins like p53, NF-κB, and FOXO1.

Quantitative Data
(R)-Selisistat is the less active enantiomer of Selisistat (EX-527). The inhibitory activity of

Selisistat and its enantiomers against SIRT1 and other sirtuins is summarized below. It is

crucial to note that IC50 values can vary depending on the specific experimental conditions,

including substrate and NAD+ concentrations.[2]
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Compound Target IC50 Value
Selectivity vs.
SIRT1

Reference

Selisistat

(racemic)
SIRT1 38 nM - 123 nM - [2][9][10]

SIRT2
19.6 µM - 2.77

µM
>200-fold [2][10]

SIRT3 48.7 µM >200-fold [10][11]

(S)-Selisistat

(EX-243)
SIRT1 60 nM - [2]

(R)-Selisistat

(EX-242)
SIRT1 > 100 µM Inactive [1][2]

High-Throughput Screening Protocol:
Fluorescence-Based Assay
This protocol describes a fluorescence-based HTS assay to screen for SIRT1 inhibitors. The

assay is based on the deacetylation of a fluorogenic peptide substrate derived from p53.[12]

[13] (S)-Selisistat should be used as a positive control for inhibition, while (R)-Selisistat should

be used as a negative control to assess the specificity of any identified hits.

Assay Principle
The assay is a two-step enzymatic reaction.[12][13] First, recombinant human SIRT1

deacetylates an acetylated peptide substrate linked to a fluorophore. This deacetylation makes

the substrate susceptible to a developer enzyme. In the second step, the developer cleaves the

deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[12][13]

Inhibitors of SIRT1 will prevent the initial deacetylation, resulting in a reduced fluorescent

signal.

HTS Workflow Diagram
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Caption: Workflow for a fluorescence-based high-throughput screen for SIRT1 inhibitors.
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Materials and Reagents
Recombinant Human SIRT1 Enzyme

Fluorogenic SIRT1 Peptide Substrate (e.g., derived from p53, Ac-RHKK(Ac)-AMC)[14][15]

NAD+

SIRT1 Assay Buffer

Developer Solution

(S)-Selisistat (Positive Control)

(R)-Selisistat (Negative Control)

Test Compounds

DMSO (for compound dilution)

384-well black, flat-bottom plates

Multichannel pipettes or automated liquid handling system

Plate reader with fluorescence detection capabilities

Experimental Protocol
Compound Plating:

Prepare serial dilutions of test compounds, (S)-Selisistat, and (R)-Selisistat in DMSO.

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each

compound dilution into the wells of a 384-well plate.[12]

Include wells for:

Negative Control (0% Inhibition): DMSO only.
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Positive Control (100% Inhibition): (S)-Selisistat at a concentration >10x its IC50.

Specificity Control: (R)-Selisistat at the same concentrations as the test compounds.

No Enzyme Control: DMSO only, to measure background fluorescence.

Enzyme Addition:

Prepare a solution of recombinant SIRT1 enzyme in cold assay buffer to the desired final

concentration.

Add the SIRT1 enzyme solution to all wells except for the "no enzyme" control wells.

Reaction Initiation:

Prepare a master mix containing the fluorogenic peptide substrate and NAD+ in assay

buffer.[12]

Initiate the enzymatic reaction by adding the substrate master mix to all wells.

Incubation:

Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes).[12] This

incubation time should be optimized to ensure a sufficient signal window.

Signal Development:

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer

solution to all wells. The developer solution often contains nicotinamide to inhibit further

SIRT1 activity.[12]

Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for

complete development of the fluorescent signal.[12]

Fluorescence Reading:

Measure the fluorescence intensity using a plate reader with an excitation wavelength of

350-360 nm and an emission wavelength of 450-465 nm.[14][15]
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Data Analysis
Background Subtraction: Subtract the average fluorescence of the "no enzyme" control wells

from all other wells.

Percentage Inhibition Calculation: Calculate the percent inhibition for each test compound

concentration using the following formula:

% Inhibition = [1 - (Signalcompound - Signalbackground) / (SignalDMSO -

Signalbackground)] * 100

Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition at a specific

concentration).[12]

Confirmation and Specificity:

Hits should be re-tested to confirm their activity.

Active compounds should be tested against (R)-Selisistat. Compounds that show similar

inhibition to (R)-Selisistat may be non-specific and should be flagged. True SIRT1

inhibitors should be significantly more potent than (R)-Selisistat.

Dose-response curves should be generated for confirmed hits to determine their IC50

values.

Conclusion
(R)-Selisistat is an indispensable tool for robust high-throughput screening of SIRT1 inhibitors.

Its lack of significant inhibitory activity allows researchers to confidently distinguish between

specific SIRT1 inhibition and non-specific or off-target effects of hit compounds. By

incorporating (R)-Selisistat as a negative control alongside its active (S)-enantiomer as a

positive control, the reliability and accuracy of HTS campaigns for the discovery of novel

SIRT1-targeting therapeutics can be significantly enhanced.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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